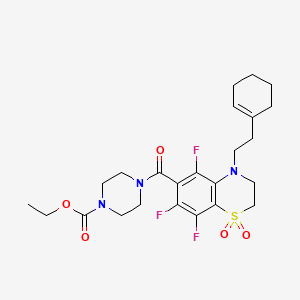
C24H30F3N3O5S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a complex organic molecule that features a trifluoromethane sulfonyloxy group, a piperazine ring, and a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{6-[4-(propan-2-yl)-3-[(trifluoromethane)sulfonyloxy]phenyl]pyridin-2-yl}piperazine-1-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-{6-[4-(propan-2-yl)-3-[(trifluoromethane)sulfonyloxy]phenyl]pyridin-2-yl}piperazine-1-carboxylate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The trifluoromethane sulfonyloxy group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the molecule .
Scientific Research Applications
tert-butyl 4-{6-[4-(propan-2-yl)-3-[(trifluoromethane)sulfonyloxy]phenyl]pyridin-2-yl}piperazine-1-carboxylate: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 4-{6-[4-(propan-2-yl)-3-[(trifluoromethane)sulfonyloxy]phenyl]pyridin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethane sulfonyloxy group is known to participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The piperazine and pyridine rings contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to tert-butyl 4-{6-[4-(propan-2-yl)-3-[(trifluoromethane)sulfonyloxy]phenyl]pyridin-2-yl}piperazine-1-carboxylate include other molecules with trifluoromethane sulfonyloxy groups and piperazine or pyridine rings. Examples include:
- tert-butyl 4-{6-[4-(propan-2-yl)-3-(methanesulfonyloxy)phenyl]pyridin-2-yl}piperazine-1-carboxylate
- tert-butyl 4-{6-[4-(propan-2-yl)-3-(ethanesulfonyloxy)phenyl]pyridin-2-yl}piperazine-1-carboxylate .
Uniqueness
The uniqueness of tert-butyl 4-{6-[4-(propan-2-yl)-3-[(trifluoromethane)sulfonyloxy]phenyl]pyridin-2-yl}piperazine-1-carboxylate lies in its trifluoromethane sulfonyloxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H30F3N3O5S |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
ethyl 4-[4-[2-(cyclohexen-1-yl)ethyl]-5,7,8-trifluoro-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H30F3N3O5S/c1-2-35-24(32)30-12-10-29(11-13-30)23(31)17-18(25)20(27)22-21(19(17)26)28(14-15-36(22,33)34)9-8-16-6-4-3-5-7-16/h6H,2-5,7-15H2,1H3 |
InChI Key |
NVNNRQCYZJANEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(C(=C2F)F)S(=O)(=O)CCN3CCC4=CCCCC4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















